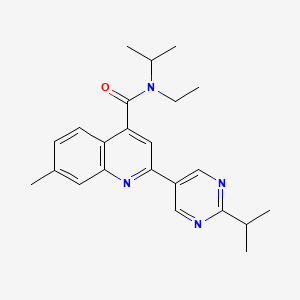![molecular formula C15H16F3NO4 B5902540 4,4,4-trifluoro-3-({2-[(2-methylprop-2-en-1-yl)oxy]benzoyl}amino)butanoic acid](/img/structure/B5902540.png)
4,4,4-trifluoro-3-({2-[(2-methylprop-2-en-1-yl)oxy]benzoyl}amino)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4,4-trifluoro-3-({2-[(2-methylprop-2-en-1-yl)oxy]benzoyl}amino)butanoic acid, also known as TFB, is a synthetic compound that has been widely used in scientific research due to its unique properties. TFB is a fluorinated analog of the natural amino acid leucine, and it has been shown to have a range of biochemical and physiological effects. In
作用机制
4,4,4-trifluoro-3-({2-[(2-methylprop-2-en-1-yl)oxy]benzoyl}amino)butanoic acid is believed to act by mimicking the structure and function of leucine, which is a key regulator of protein synthesis and muscle growth. 4,4,4-trifluoro-3-({2-[(2-methylprop-2-en-1-yl)oxy]benzoyl}amino)butanoic acid has been shown to activate the mTOR pathway, which is a key signaling pathway involved in protein synthesis. 4,4,4-trifluoro-3-({2-[(2-methylprop-2-en-1-yl)oxy]benzoyl}amino)butanoic acid also appears to inhibit protein degradation by activating the proteasome.
Biochemical and Physiological Effects:
4,4,4-trifluoro-3-({2-[(2-methylprop-2-en-1-yl)oxy]benzoyl}amino)butanoic acid has been shown to have a range of biochemical and physiological effects, including increased protein synthesis, increased muscle growth, and improved glucose metabolism. 4,4,4-trifluoro-3-({2-[(2-methylprop-2-en-1-yl)oxy]benzoyl}amino)butanoic acid has also been shown to have anti-inflammatory and antioxidant effects, and it may have potential applications in the treatment of metabolic disorders and neurodegenerative diseases.
实验室实验的优点和局限性
One major advantage of 4,4,4-trifluoro-3-({2-[(2-methylprop-2-en-1-yl)oxy]benzoyl}amino)butanoic acid is its ability to selectively activate the mTOR pathway, which allows researchers to study the effects of leucine on protein synthesis and muscle growth without the confounding effects of other signaling pathways. However, 4,4,4-trifluoro-3-({2-[(2-methylprop-2-en-1-yl)oxy]benzoyl}amino)butanoic acid can be difficult to synthesize and purify, and its effects may be influenced by factors such as pH and temperature.
未来方向
There are many potential future directions for research on 4,4,4-trifluoro-3-({2-[(2-methylprop-2-en-1-yl)oxy]benzoyl}amino)butanoic acid, including studies of its effects on specific proteins and pathways, investigations of its potential therapeutic applications, and exploration of its use in combination with other compounds. 4,4,4-trifluoro-3-({2-[(2-methylprop-2-en-1-yl)oxy]benzoyl}amino)butanoic acid may also have applications in the development of new drugs and therapies for a range of diseases and conditions.
Conclusion:
In conclusion, 4,4,4-trifluoro-3-({2-[(2-methylprop-2-en-1-yl)oxy]benzoyl}amino)butanoic acid is a synthetic compound with a range of unique properties that make it a valuable tool for scientific research. 4,4,4-trifluoro-3-({2-[(2-methylprop-2-en-1-yl)oxy]benzoyl}amino)butanoic acid has been shown to have a range of biochemical and physiological effects, and it may have potential applications in the treatment of metabolic disorders and neurodegenerative diseases. Further research is needed to fully understand the mechanisms of action and potential applications of 4,4,4-trifluoro-3-({2-[(2-methylprop-2-en-1-yl)oxy]benzoyl}amino)butanoic acid.
合成方法
4,4,4-trifluoro-3-({2-[(2-methylprop-2-en-1-yl)oxy]benzoyl}amino)butanoic acid can be synthesized using a variety of methods, including solid-phase peptide synthesis, solution-phase peptide synthesis, and Fmoc-based peptide synthesis. One commonly used method involves the coupling of Fmoc-protected leucine with 2-(2-methylprop-2-en-1-yl)oxybenzoic acid, followed by deprotection and coupling with 4,4,4-trifluorobutyric acid. The resulting 4,4,4-trifluoro-3-({2-[(2-methylprop-2-en-1-yl)oxy]benzoyl}amino)butanoic acid peptide can then be purified using HPLC.
科学研究应用
4,4,4-trifluoro-3-({2-[(2-methylprop-2-en-1-yl)oxy]benzoyl}amino)butanoic acid has been used in a wide range of scientific research applications, including studies of protein synthesis, protein degradation, and protein-protein interactions. 4,4,4-trifluoro-3-({2-[(2-methylprop-2-en-1-yl)oxy]benzoyl}amino)butanoic acid has also been used to investigate the role of leucine in muscle protein synthesis and to explore the effects of fluorine substitution on peptide structure and function.
属性
IUPAC Name |
4,4,4-trifluoro-3-[[2-(2-methylprop-2-enoxy)benzoyl]amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3NO4/c1-9(2)8-23-11-6-4-3-5-10(11)14(22)19-12(7-13(20)21)15(16,17)18/h3-6,12H,1,7-8H2,2H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNKVJMRHAHTSTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC=CC=C1C(=O)NC(CC(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-N-[4-(2-morpholin-4-yl-2-oxoethoxy)benzyl]ethanamine](/img/structure/B5902460.png)

![2-{4-[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]piperidin-1-yl}nicotinamide](/img/structure/B5902471.png)
![3-[2-(2,2-diallylpiperidin-1-yl)-2-oxoethyl]adamantan-1-ol](/img/structure/B5902481.png)
![4'-(3,3-dimethylbutyl)-1-(isoxazol-3-ylcarbonyl)-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5902487.png)



![2-isopropyl-5-{[4-(4-pyridin-2-yl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]carbonyl}pyrimidine](/img/structure/B5902519.png)
![[(3-{[3-(2,3-dimethoxyphenyl)pyrrolidin-1-yl]carbonyl}phenyl)amino]acetic acid](/img/structure/B5902522.png)
![4-({ethyl[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]amino}methyl)-N-methylbenzenesulfonamide](/img/structure/B5902526.png)
![2,6-dimethoxy-N-methyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]pyrimidine-4-carboxamide](/img/structure/B5902534.png)
![N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]-N'-(3-methyl-1,2,4-thiadiazol-5-yl)urea](/img/structure/B5902550.png)
amine](/img/structure/B5902553.png)